molecular formula C12H6F6O B15161331 4,6-Bis(trifluoromethyl)naphthalen-2-ol CAS No. 142177-44-4

4,6-Bis(trifluoromethyl)naphthalen-2-ol

Katalognummer: B15161331
CAS-Nummer: 142177-44-4
Molekulargewicht: 280.16 g/mol
InChI-Schlüssel: YGHGKTOIPDITJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Bis(trifluoromethyl)naphthalen-2-ol is a chemical compound with the molecular formula C12H6F6O It is characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring at the 4 and 6 positions, and a hydroxyl group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(trifluoromethyl)naphthalen-2-ol typically involves the introduction of trifluoromethyl groups to a naphthalene derivative. One common method is the trifluoromethylation of 2-naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recycling of reagents and solvents is often employed to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis(trifluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Bis(trifluoromethyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,6-Bis(trifluoromethyl)naphthalen-2-ol involves its interaction with molecular targets through its trifluoromethyl and hydroxyl groups. These functional groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trifluoromethylphenol: Similar structure but with a phenol ring instead of naphthalene.

    4,6-Dimethyl-2-naphthol: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness

4,6-Bis(trifluoromethyl)naphthalen-2-ol is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it a valuable compound in various chemical and biological applications.

Eigenschaften

CAS-Nummer

142177-44-4

Molekularformel

C12H6F6O

Molekulargewicht

280.16 g/mol

IUPAC-Name

4,6-bis(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C12H6F6O/c13-11(14,15)7-2-1-6-3-8(19)5-10(9(6)4-7)12(16,17)18/h1-5,19H

InChI-Schlüssel

YGHGKTOIPDITJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C(C=C(C=C21)O)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.